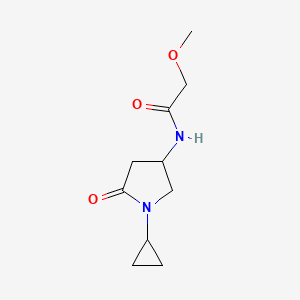

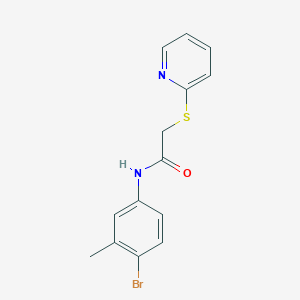

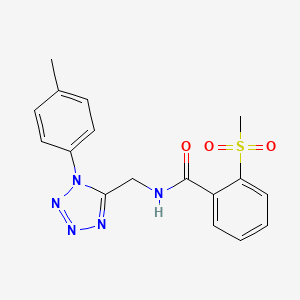

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.

科学的研究の応用

Oxidative Cyclization for Synthesis of Pyrrolidin-2-ones

A study detailed the oxidative cyclization of a series of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 · 2H2O and Cu(OAc)2 · H2O in acetic acid. This process leads to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, which are separable by silica gel chromatography. The method provides a pathway to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid, highlighting its significance in producing compounds with potential biological activity (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Properties of Acetamide Derivatives

Research into novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has shown cytotoxic effects on various cancer cell lines. Among the compounds synthesized, specific derivatives exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, indicating the potential for these compounds in cancer treatment (Vinayak, Sudha, Lalita, & Kumar, 2014).

Cycloaddition Reactions for Pyrrolidine Derivatives

The trifluoroacetic acid-catalyzed 1,3-cycloaddition of iminium ylide to olefinic and acetylenic dipolarophiles was found to yield 3- or 3,4-substituted pyrrolidines and 2,5-dihydropyrroles. This method highlights a synthetic pathway to produce pyrrolidine derivatives, which are significant in medicinal chemistry due to their incorporation into various bioactive molecules (Terao, Kotaki, Imai, & Achiwa, 1985).

Intramolecular Allylation to Pyrrolidin-2-ones

A new approach for the synthesis of 3,4-disubstituted pyrrolidin-2-ones via palladium(0)-catalyzed cyclization has been developed. This process relies on generating stabilized acetamide enolate anions and a pi-allyl-palladium appendage, showing a novel method for the efficient synthesis of gamma-lactams and pyrrolidin-2-ones with total diastereoselection (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

特性

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIICQBVTLGCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CC(=O)N(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)

![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)

![Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2754906.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)

![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)